2-Anilino-5-aryloxazole 24 is a compound that has garnered significant attention in medicinal chemistry due to its potential as a vascular endothelial growth factor receptor 2 (VEGFR2) kinase inhibitor. This compound belongs to a novel class of oxazole derivatives, which have been shown to exhibit potent antiangiogenic properties. The structural framework of 2-anilino-5-aryloxazole allows for various modifications, leading to enhanced biological activity and selectivity against cancer cell lines.
The classification of 2-anilino-5-aryloxazole falls under heterocyclic compounds, specifically oxazoles, which are five-membered aromatic rings containing one nitrogen and one oxygen atom. This compound is derived from aniline and aryloxazole, making it a part of the broader category of anilino compounds. The source of research primarily includes studies focusing on the synthesis and biological evaluation of these derivatives, particularly in relation to their inhibitory effects on VEGFR2 .
The synthesis of 2-anilino-5-aryloxazole typically involves several key steps:
For example, one synthetic route described involves heating a mixture of 2-chloro-5-phenyloxazole and aniline at elevated temperatures, followed by solvent extraction and purification to yield the desired product . This method emphasizes the importance of temperature control and solvent selection in achieving high yields.
The molecular structure of 2-anilino-5-aryloxazole consists of a phenyl group attached to the 5-position of the oxazole ring and an aniline moiety at the 2-position. The general formula can be represented as follows:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. For instance, typical NMR data would indicate specific chemical shifts corresponding to protons on the aromatic rings .
The reactivity of 2-anilino-5-aryloxazole can be attributed to its functional groups, allowing for various chemical transformations:
In studies involving structure-activity relationships (SAR), modifications at different positions on the aryl ring have been systematically evaluated to optimize potency against VEGFR2 .
The mechanism by which 2-anilino-5-aryloxazole exerts its biological effects primarily involves inhibition of VEGFR2 kinase activity. This inhibition disrupts angiogenesis by preventing endothelial cell proliferation and migration.
Crystallographic studies have provided insights into the binding conformations and interactions between 2-anilino-5-aryloxazole derivatives and VEGFR2 .
Relevant analytical data such as melting points, boiling points, and spectral data (IR, NMR) are essential for characterizing these compounds .
The primary applications of 2-anilino-5-aryloxazole derivatives include:
X-ray crystallography of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) complexed with 2-anilino-5-aryloxazole derivatives has provided atomic-resolution insights into their inhibitory mechanisms. The co-crystal structure (PDB ID: 1Y6B) resolved at 2.1 Å resolution reveals that 2-anilino-5-aryloxazole 24 occupies the adenosine triphosphate (ATP)-binding cleft within the kinase domain’s hinge region [4] [6]. The compound adopts a "U-shaped" conformation, enabling synergistic interactions with both hydrophobic and hydrophilic residues:
Table 1: Key Intermolecular Interactions in 1Y6B Complex
Residue | Atom (Protein) | Atom (Ligand) | Interaction Type | Distance (Å) |
---|---|---|---|---|
Cys919 | Backbone N-H | Oxazole N1 | Hydrogen bond | 2.8 |
Glu917 | Backbone C=O | Oxazole O4 | Hydrogen bond | 3.0 |
Leu1035 | Side chain | Fluorophenyl | Hydrophobic | 3.5–4.2 |
Val916 | Side chain | Aryloxazole | Van der Waals | 3.8 |
Phe1047 | Aromatic ring | Phenyl ring | π-Stacking | 4.1 |
This binding mode competitively blocks ATP coordination and disrupts tyrosine kinase activation cascades [4] [6].
Comparative analysis of Protein Data Bank entries 1Y6A (apo VEGFR2) and 1Y6B (ligand-bound) elucidates distinct ligand-induced stabilization effects. While 1Y6A exhibits high flexibility in the activation loop (A-loop residues 1046–1063), 1Y6B complexed with 2-anilino-5-aryloxazole 24 shows a 3.5-Å shift in the DFG motif (Asp1046-Phe1047-Gly1048), locking the kinase in an inactive conformation [4] [6]. Differences in ligand binding are pronounced:
Table 2: Structural Comparison of Ligands in 1Y6A vs. 1Y6B
Parameter | 1Y6A Ligand | 2-Anilino-5-aryloxazole 24 (1Y6B) | Functional Implication |
---|---|---|---|
5-Aryl Substitution | Unsubstituted phenyl | 3-(2-Fluorophenyl) | Enhanced hydrophobic occupancy |
Anilino Group | 2-Methoxy | 5-Ethylsulfonyl-2-methoxy | Solubility & solvent exposure |
DFG Motif Shift | 1.8 Å | 3.5 Å | Stabilized inactive kinase |
H-Bonds | 2 direct | 2 direct + 1 water-mediated | Increased binding affinity |
This comparison underscores how meta-position heterocyclic modifications optimize kinase domain engagement [4] [6] [7].
2-anilino-5-aryloxazole 24 exploits conformational plasticity in VEGFR2 to induce allosteric modulation beyond orthosteric inhibition. Molecular dynamics simulations reveal that ligand binding reduces A-loop fluctuations by 40%, favoring a "DFG-out" state incompatible with ATP catalysis [1] [4]. Key flexibility-driven mechanisms include:
These descriptors enable predictive optimization of substitutions to enhance conformational control over kinase domains, positioning 2-anilino-5-aryloxazoles as versatile scaffolds for allosteric inhibitor design [1] [3].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7